
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Nitration and chlorination: The pyrazole ring can be nitrated using nitric acid and chlorinated using thionyl chloride or similar reagents.
Attachment of the pyrrolidinyl group: This step involves the reaction of the chlorinated pyrazole with pyrrolidine under basic conditions.
Formation of the propanone moiety: This can be achieved by reacting the intermediate with a suitable ketone precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the pyrrolidinyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chloro group on the pyrazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or pyrrolidinyl groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group may play a role in redox reactions, while the pyrrolidinyl group could influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-CHLORO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE: Lacks the nitro group.
3-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE: Lacks the chloro group.
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-(1-MORPHOLINYL)-1-PROPANONE: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
The presence of both the chloro and nitro groups on the pyrazole ring, along with the pyrrolidinyl group, may confer unique chemical and biological properties, such as enhanced reactivity or specific binding interactions.
Properties
Molecular Formula |
C10H13ClN4O3 |
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Molecular Weight |
272.69 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C10H13ClN4O3/c11-8-7-14(12-10(8)15(17)18)6-3-9(16)13-4-1-2-5-13/h7H,1-6H2 |
InChI Key |
OHXLYTCDSHFELH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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